An In-Depth Technical Guide to 5-Fluoro-2-nitrobenzonitrile
An In-Depth Technical Guide to 5-Fluoro-2-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Fluoro-2-nitrobenzonitrile, with the CAS number 50594-78-0, is a synthetic aromatic compound of significant interest in the fields of medicinal chemistry and materials science.[1] Its structure, featuring a fluorine atom, a nitro group, and a nitrile group on a benzene ring, imparts unique reactivity and makes it a valuable intermediate in the synthesis of a variety of functional molecules.[1] This technical guide provides a comprehensive overview of the properties, synthesis, and applications of 5-Fluoro-2-nitrobenzonitrile, with a particular focus on its potential as an anti-cancer agent.
Core Properties
A summary of the key physical and chemical properties of 5-Fluoro-2-nitrobenzonitrile is presented below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Citation(s) |
| CAS Number | 50594-78-0 | [1] |
| Molecular Formula | C₇H₃FN₂O₂ | [1] |
| Molecular Weight | 166.11 g/mol | [1] |
| Appearance | White to pale cream to yellow crystals or powder | |
| Melting Point | 84-88 °C or 97.0-107.0 °C (discrepancy in sources) | |
| Boiling Point | 302.9 °C at 760 mmHg | |
| IUPAC Name | 5-fluoro-2-nitrobenzonitrile | |
| Synonyms | 2-Cyano-4-fluoronitrobenzene, 5-fluoro-2-nitrobenzenecarbonitrile |
Synthesis
Experimental Protocol: Nitration of a Halogenated Aromatic Compound (General Procedure)
This protocol describes a general method for the nitration of an aromatic compound, which can be adapted for the synthesis of 5-Fluoro-2-nitrobenzonitrile from a suitable starting material like 4-fluorobenzonitrile.
Materials:
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Starting material (e.g., 4-fluorobenzonitrile)
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Concentrated Sulfuric Acid (H₂SO₄)
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Concentrated Nitric Acid (HNO₃)
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Ice
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Distilled water
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Sodium bicarbonate solution (saturated)
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Organic solvent (e.g., dichloromethane or ethyl acetate)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Cooling the Nitrating Mixture: In a flask, carefully add a calculated amount of concentrated sulfuric acid. Cool the flask in an ice bath.
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Preparation of Nitrating Agent: Slowly add a stoichiometric amount of concentrated nitric acid to the cooled sulfuric acid while maintaining the low temperature.
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Addition of Starting Material: Dissolve the starting fluorobenzonitrile in a minimal amount of sulfuric acid and cool it in an ice bath.
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Nitration Reaction: Slowly add the nitrating mixture to the solution of the starting material, ensuring the temperature remains low (typically below 10 °C) to control the reaction and prevent over-nitration.
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Reaction Monitoring: Stir the reaction mixture at low temperature for a specified period. Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC).
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Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice to quench the reaction.
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Neutralization and Extraction: Neutralize the acidic solution with a saturated sodium bicarbonate solution. Extract the product into an organic solvent.
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Drying and Evaporation: Wash the organic layer with water and brine, then dry it over an anhydrous drying agent. Remove the solvent under reduced pressure to obtain the crude product.
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Purification: Purify the crude 5-Fluoro-2-nitrobenzonitrile by a suitable method such as recrystallization or column chromatography.
Caption: General workflow for the synthesis of 5-Fluoro-2-nitrobenzonitrile via nitration.
Applications in Drug Development
5-Fluoro-2-nitrobenzonitrile has emerged as a compound of interest in drug discovery, particularly for its potential anti-cancer properties.[1]
Anti-Cancer Activity
Studies have indicated that 5-Fluoro-2-nitrobenzonitrile can inhibit the growth of tumor cells.[1] The proposed mechanism of action involves its ability to bind to nucleic acids, leading to DNA damage and subsequently inducing apoptosis (programmed cell death) in cancer cells.[1] This mode of action is a hallmark of many effective chemotherapeutic agents. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of the molecule to its biological targets.
Experimental Protocol: In Vitro Anti-Cancer Activity Screening (MTT Assay)
The following is a general protocol for assessing the cytotoxic effects of a compound like 5-Fluoro-2-nitrobenzonitrile on cancer cell lines using the MTT assay.
Materials:
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Cancer cell line (e.g., a human breast or colon cancer cell line)
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5-Fluoro-2-nitrobenzonitrile
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Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
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96-well cell culture plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
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Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
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Microplate reader
Procedure:
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Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of 5-Fluoro-2-nitrobenzonitrile in the cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound, e.g., DMSO) and a positive control (a known anti-cancer drug).
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Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
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MTT Addition: After the incubation period, add MTT solution to each well and incubate for a few hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
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Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.
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Data Analysis: Calculate the percentage of cell viability for each concentration of the compound compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Experimental workflow for the in vitro anti-cancer activity screening using the MTT assay.
Safety and Handling
5-Fluoro-2-nitrobenzonitrile is classified as a dangerous good for transport. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
5-Fluoro-2-nitrobenzonitrile is a versatile chemical intermediate with significant potential in drug discovery and development, particularly as a scaffold for novel anti-cancer agents. Its synthesis, while requiring careful control of reaction conditions, can be achieved through established organic chemistry methodologies. Further research into its precise mechanism of action and the development of detailed synthetic protocols will undoubtedly expand its applications and solidify its role as a valuable building block in the creation of innovative therapeutics and functional materials.
